6-acetyl-3-[(dipropylamino)methyl]-2-methyl-1H-quinolin-4-one
Description
6-acetyl-3-[(dipropylamino)methyl]-2-methyl-1H-quinolin-4-one is a complex organic compound belonging to the quinolinone family. This compound is characterized by its unique structure, which includes an acetyl group, a dipropylamino group, and a methyl group attached to a quinolinone core. Quinolinones are known for their diverse biological activities and are widely studied in medicinal chemistry.
Properties
IUPAC Name |
6-acetyl-3-[(dipropylamino)methyl]-2-methyl-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-5-9-21(10-6-2)12-17-13(3)20-18-8-7-15(14(4)22)11-16(18)19(17)23/h7-8,11H,5-6,9-10,12H2,1-4H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRWKMSNRSSEPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC1=C(NC2=C(C1=O)C=C(C=C2)C(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-3-[(dipropylamino)methyl]-2-methyl-1H-quinolin-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a β-ketoester under acidic conditions.
Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Dipropylamino Group: The dipropylamino group can be attached through a nucleophilic substitution reaction using a suitable alkylating agent like dipropylamine.
Methylation: The final methylation step can be achieved using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-acetyl-3-[(dipropylamino)methyl]-2-methyl-1H-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinolinone derivatives with higher oxidation states.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinolinone derivatives with additional oxygen functionalities.
Reduction: Reduced quinolinone derivatives.
Substitution: Various substituted quinolinone derivatives depending on the substituent introduced.
Scientific Research Applications
6-acetyl-3-[(dipropylamino)methyl]-2-methyl-1H-quinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-acetyl-3-[(dipropylamino)methyl]-2-methyl-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.
Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.
Affecting Cellular Pathways: Influencing cellular signaling pathways to alter cell behavior.
Comparison with Similar Compounds
Similar Compounds
6-acetyl-4-methylquinolin-2(1H)-one: Similar structure but lacks the dipropylamino group.
3-(dipropylamino)methyl-2-methylquinolin-4-one: Similar structure but lacks the acetyl group.
Uniqueness
6-acetyl-3-[(dipropylamino)methyl]-2-methyl-1H-quinolin-4-one is unique due to the presence of both the acetyl and dipropylamino groups, which may contribute to its distinct biological activities and chemical properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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